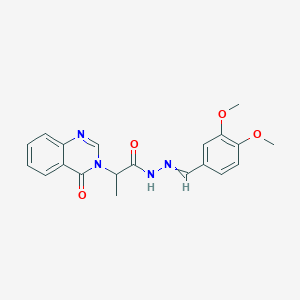
N'-(3,4-dimethoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3,4-dimethoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DQB or DQBP, and it is a derivative of the quinazoline family of compounds. DQB has been synthesized using various methods and has been found to have significant potential in scientific research.
作用機序
The exact mechanism of action of DQB is not yet fully understood. However, it has been suggested that DQB may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DQB may also act by reducing the production of inflammatory mediators and cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
DQB has been found to have various biochemical and physiological effects. It has been found to reduce the expression of certain genes that are involved in the growth and proliferation of cancer cells. DQB has also been found to reduce the production of inflammatory mediators and cytokines, thereby reducing inflammation. Furthermore, DQB has been found to inhibit the growth of various bacterial strains.
実験室実験の利点と制限
The advantages of using DQB in lab experiments include its potential anti-cancer, anti-inflammatory, and anti-microbial properties. DQB has also been found to have low toxicity, making it a potentially safe compound to use in experiments. However, the limitations of using DQB in lab experiments include its limited solubility in water and its relatively high cost.
将来の方向性
There are several future directions for research on DQB. One potential direction is to study its potential use in the treatment of cancer, particularly in combination with other anti-cancer drugs. Another potential direction is to study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Furthermore, research could be conducted to investigate the mechanism of action of DQB and to identify other potential targets for this compound. Finally, research could be conducted to improve the synthesis method of DQB and to develop more efficient and cost-effective methods for its production.
合成法
The synthesis of DQB involves the reaction of 3,4-dimethoxybenzaldehyde and 2-aminobenzamide in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. The final product is obtained as a yellow solid with a melting point of 205-207°C.
科学的研究の応用
DQB has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells. DQB has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Furthermore, DQB has been studied for its potential use as an anti-microbial agent and has been found to inhibit the growth of various bacterial strains.
特性
製品名 |
N'-(3,4-dimethoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide |
|---|---|
分子式 |
C20H20N4O4 |
分子量 |
380.4 g/mol |
IUPAC名 |
N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H20N4O4/c1-13(24-12-21-16-7-5-4-6-15(16)20(24)26)19(25)23-22-11-14-8-9-17(27-2)18(10-14)28-3/h4-13H,1-3H3,(H,23,25) |
InChIキー |
AYLLNZNSPUSYJP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O |
正規SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-[3-(furan-2-ylcarbonyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255103.png)
![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255107.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255108.png)
![7-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255110.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255111.png)

![N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide](/img/structure/B255115.png)

![3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255120.png)

![ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255123.png)
![3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol](/img/structure/B255126.png)
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea](/img/structure/B255128.png)
![(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B255131.png)